An In-depth Technical Guide to Boc-NH-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to Boc-NH-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG3-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, featuring a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for the covalent modification of biomolecules. This technical guide delves into the core structure of Boc-NH-PEG3-NHS ester, presents its key physicochemical properties in a clear, tabular format, and provides detailed experimental protocols for its use. Furthermore, this document illustrates its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and outlines the fundamental principles of PROTAC-mediated protein degradation through signaling pathway and workflow diagrams.
Core Structure and Physicochemical Properties
Boc-NH-PEG3-NHS ester, systematically named (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate, is characterized by three key functional components:
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Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for the selective reaction of the NHS ester while the amine remains unreactive. The Boc group can be readily removed under mild acidic conditions to expose the amine for subsequent conjugation steps.
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PEG3 Spacer: The triethylene glycol (PEG3) spacer is a short, hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers. This property is particularly advantageous when working with biomolecules that may have limited solubility. The flexibility of the PEG linker is also a critical attribute in the design of PROTACs, as it influences the formation of the ternary complex between the target protein and the E3 ubiquitin ligase.
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NHS Ester: The N-hydroxysuccinimide ester is a highly reactive functional group that readily undergoes nucleophilic substitution with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.
The key physicochemical properties of Boc-NH-PEG3-NHS ester are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀N₂O₉ | [1] |
| Molecular Weight | 418.44 g/mol | [1] |
| CAS Number | 2250216-93-2 | [1] |
| Appearance | Colorless to light yellow liquid/oil | [] |
| Purity | ≥95% | [] |
| Solubility | Soluble in DMSO, DMF, DCM | [] |
| Storage | Store at -20°C |
Experimental Protocols
General Protocol for Amine Conjugation using Boc-NH-PEG3-NHS Ester
This protocol outlines the general procedure for conjugating Boc-NH-PEG3-NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
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Boc-NH-PEG3-NHS ester
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Reagent Preparation:
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Equilibrate the vial of Boc-NH-PEG3-NHS ester to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of Boc-NH-PEG3-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution for extended periods.
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Reaction Setup:
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Dissolve the protein of interest in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).
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Add the desired molar excess of the Boc-NH-PEG3-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically but a starting point of 10-20 fold molar excess is common.
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Incubation:
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching:
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Add a small amount of quenching buffer to the reaction mixture to react with any unreacted NHS ester.
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Purification:
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Purify the conjugate to remove excess reagent and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
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Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
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Boc-protected conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution (for neutralization)
Procedure:
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Reaction Setup:
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Dissolve the Boc-protected conjugate in DCM.
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Add a solution of TFA in DCM (e.g., 20-50% v/v).
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Incubation:
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Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up:
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Remove the TFA and DCM under reduced pressure.
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For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
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Application in PROTAC Synthesis
Boc-NH-PEG3-NHS ester is a valuable building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A typical PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The synthesis of a PROTAC using Boc-NH-PEG3-NHS ester can be conceptualized as a two-step process:
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Conjugation to the first ligand: The NHS ester end of the linker is reacted with a primary amine on either the POI ligand or the E3 ligase ligand.
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Boc deprotection and conjugation to the second ligand: The Boc group is removed from the resulting conjugate, and the newly exposed amine is then coupled to the second ligand.
PROTAC Signaling Pathway
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like Boc-NH-PEG3-NHS ester.
Caption: General workflow for PROTAC synthesis.
Conclusion
Boc-NH-PEG3-NHS ester is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity make it an ideal choice for a range of applications, from the simple labeling of biomolecules to the complex synthesis of targeted therapeutics like PROTACs. The combination of a stable protecting group, a biocompatible spacer, and a highly reactive conjugating group provides a robust platform for the development of novel bioconjugates and drugs. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for scientists and professionals working at the cutting edge of drug discovery and development.
